Palifosfamide

Vue d'ensemble

Description

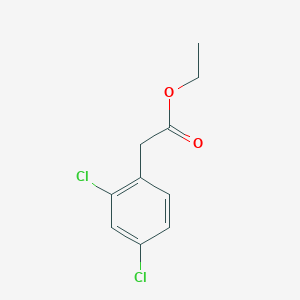

Palifosfamide (4-chloro-N-[4-[[[(2-chloroethyl)amino]carbonyl]amino]phenyl]benzamide) is a novel organochlorine compound that has been studied for its potential applications in the field of medicine. It has been found to possess unique biological and pharmacological properties, and has been studied for its potential to treat various types of cancer. Palifosfamide is synthesized by a three-step process that involves the reaction of 4-chlorobenzamide with 2-chloroethyl isocyanate, followed by reaction with 4-amino-benzoyl chloride, and finally with 2-chloroethyl amine.

Applications De Recherche Scientifique

Treatment of Metastatic Soft Tissue Sarcoma

Palifosfamide, the active metabolite of ifosfamide, has been evaluated for its efficacy in treating metastatic soft tissue sarcoma. In the PICASSO III trial , it was used in combination with doxorubicin and compared to doxorubicin with placebo. The study aimed to leverage Palifosfamide’s ability to avoid the generation of toxic metabolites, which is a significant advantage over its prodrug .

Breast Cancer Therapy

Palifosfamide has shown promising activity in breast cancer models. It has been part of preclinical studies demonstrating its potential in overcoming resistance to cyclophosphamide and treating ALDH high breast cancer, which is associated with cancer stem cell-like potential and resistance to various anticancer agents .

Overcoming Drug Resistance

The compound’s activity against ALDH high, cyclophosphamide-resistant, osteosarcoma xenografts suggests that Palifosfamide could be a key player in overcoming drug resistance. This is particularly relevant in the context of breast cancer, where ALDH overexpression is a common mechanism of resistance .

Optimization of Dose and Schedule

Norton-Simon mathematical engineering modeling has been utilized to optimize the dose and schedule of Palifosfamide for breast cancer treatment. This approach aims to maximize efficacy while modulating resistance, which is partly mediated through Palifosfamide’s independence from ALDH pathways .

Pediatric Sarcoma Treatment

Palifosfamide lysine (ZIO-201), a stable form of Palifosfamide, has been evaluated for its activity in a panel of sarcoma cell lines and tumor xenografts, including pediatric sarcomas. This research underscores the potential of Palifosfamide in treating various sarcoma types, including those resistant to traditional oxazaphosphorines .

Safety Profile and Rapid Onset of Action

Palifosfamide’s safety profile and rapid onset of action are significant advantages that permit the optimization of its efficacy. This allows for a more aggressive treatment approach right through resistance, which is crucial for fast-growing and aggressive tumor types .

Combination Therapy

The compound’s ability to be combined with other anticancer medications without significant loss of single-agent activity makes it a valuable candidate for combination therapy. This could lead to more effective treatment regimens for various cancers .

Benchmark for Future Studies

The results obtained from the PICASSO III trial provide a benchmark for future studies of doxorubicin in metastatic soft tissue sarcoma. This helps in setting expectations and goals for upcoming research and development in the field .

Mécanisme D'action

Target of Action

Palifosfamide, a proprietary stabilized metabolite of ifosfamide, is a bi-functional DNA alkylator . It primarily targets the DNA within cells . The DNA is crucial for cell replication and protein synthesis, and alterations to the DNA can have significant effects on cell function and survival .

Mode of Action

After metabolic activation, Palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action of Palifosfamide is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis . This interaction disrupts the normal function of the DNA and RNA, leading to cell death .

Biochemical Pathways

This includes DNA replication and transcription, which can lead to cell cycle arrest and apoptosis

Pharmacokinetics

Ifosfamide is known to be well absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine

Result of Action

The primary result of Palifosfamide’s action is the induction of cell death, particularly in cancer cells . By cross-linking DNA and RNA strands and inhibiting protein synthesis, Palifosfamide disrupts essential cellular processes, leading to cell cycle arrest and apoptosis . This makes Palifosfamide a potential therapy for the treatment of various cancers, including soft tissue sarcoma .

Propriétés

IUPAC Name |

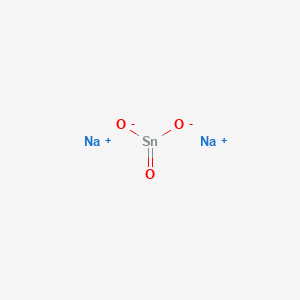

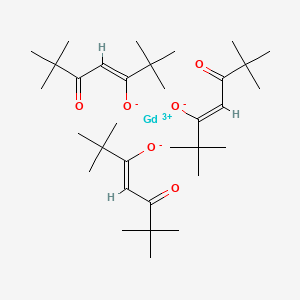

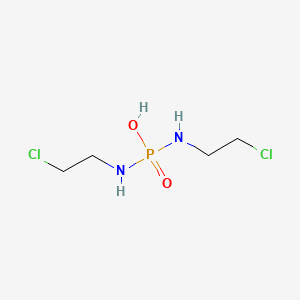

bis(2-chloroethylamino)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCJZNIZRWYHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NP(=O)(NCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865605 | |

| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis. | |

| Record name | Palifosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

31645-39-3 | |

| Record name | N,N′-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31645-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palifosfamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031645393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palifosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isophosphoramide mustard | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALIFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4U6NN813 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.